molecular formula C8H6Cl3NO3S B2881026 Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate CAS No. 551899-09-3

Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate

Cat. No.: B2881026
CAS No.: 551899-09-3
M. Wt: 302.55
InChI Key: NVYMVBNVJKNQHG-UHFFFAOYSA-N
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Description

Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate is a thiophene-based derivative synthesized via acylation of methyl 3-aminothiophene-2-carboxylate with trichloroacetyl chloride in tetrahydrofuran (THF) under mild conditions (5 °C, 30 minutes) . The reaction achieves a near-quantitative yield (99%) without requiring purification, indicating high efficiency. Its structure features a trichloroacetamido group at the 3-position of the thiophene ring and a methyl ester at the 2-position.

Properties

IUPAC Name

methyl 3-[(2,2,2-trichloroacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO3S/c1-15-6(13)5-4(2-3-16-5)12-7(14)8(9,10)11/h2-3H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYMVBNVJKNQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The trichloroacetamide group interacts with various enzymes and receptors.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Acetamido Derivatives

Methyl 3-(2,2,2-Trifluoroacetamido)thiophene-2-carboxylate
  • Structural Difference : Replacement of trichloroacetamido (-CO-NH-CCl₃) with trifluoroacetamido (-CO-NH-CF₃) .
  • Physicochemical Properties: Higher lipophilicity (logP) for the trifluoro derivative due to fluorine’s smaller atomic radius and stronger C-F bonds. Synthesis: Similar synthesis route (acyl chloride + amine), with comparable yields (97% purity reported) .
  • Applications : Likely explored for similar biological targets but with modified pharmacokinetics due to fluorine’s metabolic stability .
Methyl 5-Bromo-3-(2,2,2-Trichloroacetamido)thiophene-2-carboxylate
  • Structural Difference : Addition of bromine at the 5-position of the thiophene ring .
  • Electronic Effects: Electron-withdrawing bromine may direct electrophilic substitutions or alter aromatic π-stacking.
  • Synthesis Challenges : Discontinued commercial availability suggests synthetic or stability issues .

Amino and Ester-Modified Derivatives

Methyl 3-Amino-2-thiophenecarboxylate
  • Structural Difference : Absence of the trichloroacetamido group (-NH₂ instead of -NH-CO-CCl₃) .
  • Impact: Reactivity: Free amino group enables diazotization or coupling reactions, unlike the acetamido-protected analog. Biological Activity: Reduced steric shielding may enhance interactions with biological targets but decrease metabolic stability.
Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
  • Structural Differences :
    • Diethyl ester (vs. methyl ester).
    • Methyl group at the 3-position and acetamido at the 5-position .
  • Impact :
    • Lipophilicity : Increased due to additional ethyl esters.
    • Crystallinity : Reported crystal structure suggests enhanced solid-state stability .

Aryl-Substituted Analogs

Ethyl 3-(2-Chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate
  • Structural Differences :
    • Chloroacetamido group (-CO-NH-CH₂Cl) instead of trichloroacetamido.
    • 4-Fluorophenyl substituent at the 5-position .
  • Impact: Bioactivity: Fluorophenyl group may enhance binding to aromatic pockets in enzymes or receptors.
Methyl 3-[2-(2-Bromo-4-chlorophenoxy)acetamido]thiophene-2-carboxylate
  • Structural Difference: Phenoxyacetamido side chain with bromo and chloro substituents .
  • Impact: Hydrophobicity: Increased due to aromatic substituents. Synthetic Complexity: Multi-step synthesis required for phenoxy linkage.

Biological Activity

Methyl 3-(2,2,2-trichloroacetamido)thiophene-2-carboxylate is a specialized organic compound notable for its unique thiophene ring structure and trichloroacetamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

  • IUPAC Name : Methyl 3-[(2,2,2-trichloroacetyl)amino]thiophene-2-carboxylate
  • Molecular Formula : C₈H₆Cl₃N₁O₃S
  • Molecular Weight : 302.6 g/mol
  • CAS Number : 551899-09-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trichloroacetamide group is known to engage with various enzymes and receptors, influencing several cellular pathways:

  • Molecular Targets : Interactions with enzymes involved in metabolic pathways and cellular signaling.
  • Signaling Pathways : Modulation of pathways related to cell growth, differentiation, and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that play a role in disease progression.

Antimicrobial Studies

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against various pathogens. The results indicated:

  • Inhibition Zone Diameter : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of several cancer cell lines:

Cell LineIC50 (μM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

Comparison with Similar Compounds

This compound can be compared with other compounds containing similar functional groups but differing core structures. For instance:

Compound NameStructure TypeBiological Activity
Methyl 5-bromo-3-(trichloroacetamido)thiophene-2-carboxylateBromo-substituted ThiopheneModerate Antimicrobial
Methyl 3-(chloroacetamido)thiophene-2-carboxylateChloro-substituted ThiopheneLow Anticancer Potential

This comparison highlights the unique properties and potential advantages of using this compound in therapeutic applications.

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